molecular formula C14H18N2O B12069472 4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine

4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine

Cat. No.: B12069472
M. Wt: 230.31 g/mol
InChI Key: LVEDFHJRNKSWKG-UHFFFAOYSA-N
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Description

4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine is an organic compound with the molecular formula C14H19NO This compound is characterized by a naphthalene ring substituted with a dimethylamino-ethoxy group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene-1-amine and 2-dimethylaminoethanol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with the naphthalene derivative.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated naphthalene derivatives.

Scientific Research Applications

4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety, which can exhibit fluorescence properties.

    Medicine: Explored for its potential pharmacological activities, including as a precursor for drug development.

    Industry: Utilized in the synthesis of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthalene ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Dimethylamino-ethoxy)-benzylamine: Similar structure but with a benzene ring instead of a naphthalene ring.

    4-(2-Dimethylamino-ethoxy)-phenylamine: Another similar compound with a phenyl ring.

Uniqueness

4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine is unique due to its naphthalene core, which provides enhanced stability and potential for fluorescence compared to its benzene or phenyl analogs. This makes it particularly valuable in applications requiring stable aromatic compounds with specific electronic properties.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

4-[2-(dimethylamino)ethoxy]naphthalen-1-amine

InChI

InChI=1S/C14H18N2O/c1-16(2)9-10-17-14-8-7-13(15)11-5-3-4-6-12(11)14/h3-8H,9-10,15H2,1-2H3

InChI Key

LVEDFHJRNKSWKG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=C(C2=CC=CC=C21)N

Origin of Product

United States

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